Cas no 762263-66-1 ((4-Hydroxy-3-methylphenyl)boronic acid)

(4-Hydroxy-3-methylphenyl)boronic acid is a boronic acid derivative featuring a hydroxyphenyl substituent with an additional methyl group at the meta position. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity with various aryl halides, enabling efficient synthesis of biaryl structures. The hydroxyl group enhances solubility in polar solvents and provides a handle for further functionalization. Its crystalline form ensures consistent purity, making it suitable for pharmaceutical and materials science applications. The methyl group contributes to steric and electronic modulation, improving selectivity in coupling reactions. This reagent is valued for its reliability in constructing complex organic frameworks under mild conditions.
(4-Hydroxy-3-methylphenyl)boronic acid structure
762263-66-1 structure
Product name:(4-Hydroxy-3-methylphenyl)boronic acid
CAS No:762263-66-1
MF:C7H9BO3
Molecular Weight:151.9556
MDL:MFCD62263661
CID:550199
PubChem ID:45082971

(4-Hydroxy-3-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-Hydroxy-3-methylphenyl)boronic acid
    • 4-Hydroxy-3-methylbenzeneboronic acid
    • Boronic acid,B-(4-hydroxy-3-methylphenyl)-
    • 4-hydroxy-3-methylphenylboronic acid
    • Boronic acid, (4-hydroxy-3-methylphenyl)- (9CI)
    • Boronic acid, (4-hydroxy-3-methylphenyl)-
    • GZHWHLOMMPXHPW-UHFFFAOYSA-N
    • 3-Methyl-4-hydroxyphenylboronic acid
    • BC684739
    • BC001211
    • X0988
    • ST24020569
    • AKOS016000231
    • EN300-1228839
    • 762263-66-1
    • SY104712
    • MFCD09954104
    • (4-Hydroxy-3-methylphenyl)boronicacid
    • SCHEMBL2010727
    • A865527
    • AMY29886
    • FT-0686863
    • CS-0061270
    • W17226
    • DS-18087
    • DTXSID00665370
    • DB-028906
    • MDL: MFCD62263661
    • インチ: 1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3
    • InChIKey: GZHWHLOMMPXHPW-UHFFFAOYSA-N
    • SMILES: O([H])C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1C([H])([H])[H]

計算された属性

  • Exact Mass: 152.064474g/mol
  • Surface Charge: 0
  • 水素結合ドナー数: 3
  • Hydrogen Bond Acceptor Count: 3
  • 回転可能化学結合数: 1
  • Exact Mass: 152.064474g/mol
  • 単一同位体質量: 152.064474g/mol
  • Topological Polar Surface Area: 60.7Ų
  • Heavy Atom Count: 11
  • 複雑さ: 129
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • PSA: 60.69000
  • LogP: -0.61960

(4-Hydroxy-3-methylphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131910-1g
(4-Hydroxy-3-methylphenyl)boronic acid
762263-66-1 98%
1g
¥301.00 2024-07-28
Chemenu
CM126088-1g
(4-hydroxy-3-methylphenyl)boronic acid
762263-66-1 95%
1g
$*** 2023-05-29
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H43454-5g
(4-Hydroxy-3-methylphenyl)boronic acid
762263-66-1 96%
5g
¥4540 2023-09-19
Apollo Scientific
OR361257-250mg
4-Hydroxy-3-methylbenzeneboronic acid
762263-66-1 98+%
250mg
£17.00 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CG387-200mg
(4-Hydroxy-3-methylphenyl)boronic acid
762263-66-1 97%
200mg
547.0CNY 2021-08-05
Ambeed
A155536-1g
(4-Hydroxy-3-methylphenyl)boronic acid
762263-66-1 97%
1g
$70.0 2025-02-26
TRC
H972503-50mg
4-Hydroxy-3-methylbenzeneboronic acid
762263-66-1
50mg
$133.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CG387-250mg
(4-Hydroxy-3-methylphenyl)boronic acid
762263-66-1 97%
250mg
1214CNY 2021-05-08
Ambeed
A155536-250mg
(4-Hydroxy-3-methylphenyl)boronic acid
762263-66-1 97%
250mg
$20.0 2025-02-26
TRC
H972503-100mg
4-Hydroxy-3-methylbenzeneboronic acid
762263-66-1
100mg
$196.00 2023-05-18

(4-Hydroxy-3-methylphenyl)boronic acid 合成方法

(4-Hydroxy-3-methylphenyl)boronic acid 関連文献

(4-Hydroxy-3-methylphenyl)boronic acidに関する追加情報

Comprehensive Overview of (4-Hydroxy-3-methylphenyl)boronic acid (CAS No. 762263-66-1)

(4-Hydroxy-3-methylphenyl)boronic acid (CAS No. 762263-66-1) is a versatile boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound, characterized by its hydroxyl and methyl substituents on the phenyl ring, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and polymer chemistry. Its unique structure enables efficient formation of carbon-carbon bonds, making it indispensable for constructing complex molecular architectures.

In recent years, the demand for (4-Hydroxy-3-methylphenyl)boronic acid has surged due to its applications in developing targeted therapies and bioconjugation techniques. Researchers are particularly interested in its role as a protease inhibitor intermediate and its potential in cancer treatment. The compound's ability to form stable esters with diols also makes it valuable for sugar sensing and diagnostic assays, aligning with the growing focus on precision medicine.

From a synthetic perspective, CAS No. 762263-66-1 exhibits excellent stability under ambient conditions, though storage in anhydrous environments is recommended to prevent hydrolysis. Its solubility profile—moderate in polar organic solvents like DMSO and methanol but poor in water—facilitates diverse reaction conditions. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed for purity verification, with typical commercial grades exceeding 95% purity.

The compound's relevance extends to green chemistry initiatives, where its catalytic efficiency reduces the need for heavy metal reagents. This aligns with industry trends toward sustainable synthesis, addressing frequent search queries like "eco-friendly coupling reagents" and "non-toxic pharmaceutical intermediates." Furthermore, its compatibility with flow chemistry systems makes it attractive for high-throughput screening platforms increasingly adopted in AI-driven drug development.

Quality control protocols for (4-Hydroxy-3-methylphenyl)boronic acid emphasize rigorous residual solvent analysis and heavy metal testing, particularly for GMP-grade applications. Suppliers often provide detailed technical data sheets (TDS) and certificates of analysis (CoA) to meet regulatory requirements from agencies like the FDA and EMA. These documents are critical for researchers investigating "boronic acid safety profiles" or "pharmaceutical excipient compatibility."

Emerging applications include its use in MOF (Metal-Organic Framework) construction and sensor development, particularly for detecting biomarkers in point-of-care diagnostics. The compound's fluorescence quenching properties have sparked interest in bioimaging research, connecting it to popular search terms like "molecular probes for disease detection." Patent analysis reveals growing IP activity around derivatives of this compound, especially in ADC (Antibody-Drug Conjugate) technologies.

For laboratory handling, standard personal protective equipment (PPE) including gloves and goggles is advised, though the compound is not classified as hazardous under GHS standards. Its powdered form requires protection from moisture, with many suppliers offering argon-sealed packaging for long-term storage. These practical considerations respond to frequently asked questions about "boronic acid storage best practices" in research forums.

The global market for (4-Hydroxy-3-methylphenyl)boronic acid reflects broader trends in contract research and custom synthesis services. Pricing transparency has improved with digital chemical marketplaces, where buyers frequently compare "bulk boronic acid suppliers" and "CAS 762263-66-1 price trends." Regional regulatory variations—especially concerning REACH compliance in Europe and TSCA listings in the US—remain key considerations for international procurement.

Future research directions may explore its enantioselective catalysis potential or modifications to enhance cell membrane permeability—topics gaining traction in medicinal chemistry circles. As the scientific community prioritizes fragment-based drug design, the compound's balanced lipophilicity (LogP ~1.2) and hydrogen bonding capacity position it as a valuable scaffold building block.

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